2-(1-Oxoisoquinolin-2(1H)-yl)acetic Acid: Technical Monograph
2-(1-Oxoisoquinolin-2(1H)-yl)acetic Acid: Technical Monograph
Executive Summary
2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid (CAS: 59139-93-4) is a heterocyclic carboxylic acid derivative serving as a critical scaffold in medicinal chemistry. Structurally, it consists of an isoquinolin-1(2H)-one (isocarbostyril) core N-substituted with an acetic acid moiety.
This compound is primarily recognized as a pharmacophore in the development of Aldose Reductase Inhibitors (ARIs) for treating diabetic complications (neuropathy, retinopathy) and as a synthetic intermediate for immunomodulatory agents. Its chemical utility stems from the amphiphilic nature of the isoquinolinone ring (hydrophobic planar anchor) combined with the carboxylic acid tail (polar interaction head), making it an ideal ligand for enzyme active sites containing anion-binding pockets.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid |
| Common Synonyms | (1-Oxo-1,2-dihydroisoquinolin-2-yl)acetic acid; Isocarbostyril-2-acetic acid |
| CAS Registry Number | 59139-93-4 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| SMILES | OC(=O)CN1C(=O)C2=CC=CC=C2C=C1 |
| InChI Key | SMAQTXRPPCAWTK-UHFFFAOYSA-N |
Physicochemical Properties
| Parameter | Value / Description | Context |
| Appearance | White to off-white crystalline powder | Solid state form |
| Melting Point | 215–218 °C (dec.) | High lattice energy due to H-bonding |
| pKa (Acid) | 3.8 – 4.2 (Predicted) | Carboxylic acid ionization |
| LogP | ~1.2 | Moderate lipophilicity; membrane permeable |
| Solubility | DMSO, DMF, Hot Methanol | Polar aprotic solvents preferred |
| Insolubility | Water (neutral pH), Hexane, Ether | Requires basic pH for aqueous solubility |
Synthetic Architecture
The synthesis of 2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid follows a convergent N-alkylation strategy . The core challenge is ensuring regioselectivity at the nitrogen atom of the lactam ring, avoiding O-alkylation (lactim ether formation).
Mechanistic Pathway
-
Precursor Preparation: Oxidation of isoquinoline to isoquinoline N-oxide, followed by rearrangement to isoquinolin-1(2H)-one (Isocarbostyril).
-
N-Alkylation: Deprotonation of the amide nitrogen using a base (e.g., NaH or K₂CO₃) creates an ambident nucleophile. The nitrogen attacks the electrophilic carbon of an
-haloacetate (e.g., ethyl bromoacetate). -
Hydrolysis: The resulting ester is saponified under mild alkaline conditions to yield the free acid.
Synthesis Diagram (DOT)
Caption: Convergent synthesis route via N-alkylation of isocarbostyril, highlighting the critical SN2 step and avoidance of O-alkylation.
Experimental Protocols
Protocol A: Synthesis of Isoquinolin-1(2H)-one Scaffold
Note: This is the prerequisite step if starting from commercial isoquinoline.
-
Oxidation: Dissolve isoquinoline (10 mmol) in glacial acetic acid. Add 30% H₂O₂ dropwise. Heat at 60°C for 12 hours.
-
Workup: Concentrate in vacuo. Neutralize with Na₂CO₃. Extract with CHCl₃ to obtain Isoquinoline N-oxide.
-
Rearrangement: Reflux the N-oxide in acetic anhydride for 4 hours. Hydrolyze the resulting ester with 10% NaOH. Acidify to precipitate Isoquinolin-1(2H)-one .[1]
Protocol B: N-Alkylation & Hydrolysis (Target Synthesis)
Reagents: Isoquinolin-1(2H)-one (1.0 eq), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Anhydrous).
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve Isoquinolin-1(2H)-one (1.45 g, 10 mmol) in anhydrous DMF (15 mL). Add K₂CO₃ (2.76 g, 20 mmol). Stir at room temperature for 30 minutes to facilitate deprotonation.
-
Alkylation: Add Ethyl bromoacetate (1.33 mL, 12 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). The starting lactam spot (Rf ~0.3) should disappear, replaced by the ester spot (Rf ~0.6).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL). The ethyl ester intermediate will precipitate. Filter, wash with water, and dry.[1][2]
-
Hydrolysis: Suspend the crude ester in 10% aqueous NaOH (20 mL) and Ethanol (10 mL). Reflux for 1 hour.
-
Isolation: Cool to room temperature. Acidify carefully with 1M HCl to pH 2–3. The target compound, 2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid , will precipitate as a white solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
Biological Mechanism & Therapeutic Utility[11]
Aldose Reductase Inhibition (ARI)
This compound acts as a competitive inhibitor of Aldose Reductase (AKR1B1) , the rate-limiting enzyme in the polyol pathway.[3]
-
Pathology: In diabetes, excess glucose is converted to sorbitol by AKR1B1. Sorbitol accumulation causes osmotic stress and tissue damage (neuropathy, cataracts).
-
Binding Mode: The isoquinolinone ring slots into the hydrophobic specificity pocket of the enzyme (interacting with Trp111), while the acetic acid group forms electrostatic interactions with the anion-binding pocket (Tyr48, His110, Trp20) at the active site.
Pathway Diagram (DOT)
Caption: The Polyol Pathway highlighting the intervention point where the target acid inhibits Aldose Reductase, preventing Sorbitol accumulation.[3]
References
-
American Elements. (n.d.). 2-(1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid Datasheet. Retrieved from [Link][2][4]
-
Malamas, M. S., et al. (1991). N-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid aldose reductase inhibitors derived from isoquinoline-1,3-diones.[5] Journal of Medicinal Chemistry, 34(5), 1492–1503. Retrieved from [Link]
-
Costantino, L., et al. (1999). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives.[6] Medicinal Chemistry Research. Retrieved from [Link]
-
Balestri, F., et al. (2022). In Search of Differential Inhibitors of Aldose Reductase. Biomolecules, 12(4), 485.[3] Retrieved from [Link]
-
PubChem. (n.d.).[7] Compound Summary: 2-(1-Oxoisoquinolin-2(1H)-yl)acetic acid.[8] (Used for structural verification of related isomers). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Isoquinoline Synthesis - 968 Words | Bartleby [bartleby.com]
- 5. N-substituted spirosuccinimide, spiropyridazine, spiroazetidine, and acetic acid aldose reductase inhibitors derived from isoquinoline-1,3-diones. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(2-Oxo-1,2-dihydroquinolin-4-yl)acetic acid | C11H9NO3 | CID 4737735 - PubChem [pubchem.ncbi.nlm.nih.gov]
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